An In-Depth Technical Guide to 1-Benzylazetidine: Properties, Synthesis, and Reactivity for the Research Scientist
An In-Depth Technical Guide to 1-Benzylazetidine: Properties, Synthesis, and Reactivity for the Research Scientist
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Azetidine Scaffold in Modern Drug Discovery
The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, has emerged as a privileged scaffold in contemporary medicinal chemistry. Its unique conformational properties and ability to act as a bioisosteric replacement for more common saturated heterocyles have led to its incorporation into numerous approved pharmaceuticals. 1-Benzylazetidine, as a foundational member of this class, serves as a critical building block and a subject of study for understanding the fundamental properties and reactivity of N-substituted azetidines. This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 1-benzylazetidine, along with detailed protocols for its synthesis and key reactions, to empower researchers in its effective utilization.
Core Physical and Chemical Properties
Table 1: Physical and Chemical Properties of 1-Benzylazetidine and Related Derivatives
| Property | 1-Benzylazetidine (Parent Compound) | 1-Benzylazetidin-3-ol | 1-Benzylazetidine-3-carboxylic acid | 3-Benzylazetidine |
| Molecular Formula | C₁₀H₁₃N | C₁₀H₁₃NO | C₁₁H₁₃NO₂[1] | C₁₀H₁₃N[2] |
| Molecular Weight | 147.22 g/mol | 163.22 g/mol [3] | 191.23 g/mol [1] | 147.22 g/mol [2] |
| CAS Number | 23598-93-8 | 54881-13-9[3] | 94985-27-0[1][4] | 90874-34-3[2] |
| Boiling Point | Data not available | 259.2±33.0 °C (Predicted)[5] | Data not available | Data not available |
| Melting Point | Data not available | 64-65 °C[5] | Data not available | Data not available |
| Density | Data not available | 1.188±0.06 g/cm³ (Predicted)[5] | Data not available | Data not available |
| Appearance | Likely a liquid at room temperature | White crystals[5] | Data not available | Data not available |
| XLogP3-AA | ~1.8 (Predicted) | 0.9[3] | -1.2[1] | 1.8[2] |
| Hydrogen Bond Donor Count | 0 | 1[3] | 1[1] | 1[2] |
| Hydrogen Bond Acceptor Count | 1 | 2[3] | 3[1] | 1[2] |
Note: Many of the physical properties for the parent 1-benzylazetidine are not experimentally determined in the available literature. The data for derivatives and predicted values are provided for context and estimation.
Synthesis of 1-Benzylazetidine: A Detailed Protocol
The synthesis of 1-benzylazetidine can be achieved through several routes. A common and effective method involves the cyclization of a suitably substituted propane derivative. The following protocol outlines a robust procedure for the preparation of 1-benzylazetidine.
Experimental Protocol: Synthesis of 1-Benzylazetidine
This two-step synthesis proceeds via the formation of an N-benzyl-3-halopropylamine intermediate followed by intramolecular cyclization.
Step 1: Synthesis of N-Benzyl-3-bromopropylamine
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve benzylamine (1 equivalent) in a suitable solvent such as acetonitrile or ethanol.
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Addition of Reagents: To the stirred solution, add 1,3-dibromopropane (1.1 equivalents) and a weak base, such as potassium carbonate (2 equivalents), to neutralize the HBr formed during the reaction.
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Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.
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Work-up: After cooling to room temperature, filter the reaction mixture to remove the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude N-benzyl-3-bromopropylamine.
Step 2: Intramolecular Cyclization to 1-Benzylazetidine
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Reaction Setup: Dissolve the crude N-benzyl-3-bromopropylamine from the previous step in a suitable solvent like acetonitrile.
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Base-mediated Cyclization: Add a stronger base, such as sodium hydride or potassium tert-butoxide (1.2 equivalents), portion-wise to the stirred solution at room temperature. The use of a stronger base facilitates the intramolecular nucleophilic substitution.
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Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) until TLC analysis indicates the complete consumption of the starting material.
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Work-up and Purification: Quench the reaction carefully with water. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 1-benzylazetidine can then be purified by vacuum distillation or column chromatography on silica gel.
Figure 1: A two-step synthetic route to 1-benzylazetidine.
Chemical Reactivity: Harnessing the Strain of the Azetidine Ring
The reactivity of azetidines is largely governed by the inherent ring strain of the four-membered ring, which is approximately 25.4 kcal/mol. This strain makes the ring susceptible to opening under various conditions, providing a powerful tool for the synthesis of more complex acyclic amines.
Ring-Opening Reactions
The C-N bonds of the azetidine ring can be cleaved by a variety of nucleophiles, often under acidic conditions or with Lewis acid catalysis, which activates the ring by protonating or coordinating to the nitrogen atom.
Experimental Protocol: Nucleophilic Ring-Opening with an Aryl Alcohol
This protocol describes the ring-opening of a 1-benzhydrylazetidin-3-ol with a phenol, demonstrating the general principle applicable to 1-benzylazetidine.
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Reaction Setup: In a flask equipped for heating under an inert atmosphere, combine 1-benzhydrylazetidin-3-ol (1 equivalent), the desired aryl alcohol (1.1 equivalents), and a Lewis acid catalyst (e.g., 10 mol%) in a high-boiling solvent such as o-xylene.
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Reaction Conditions: Heat the mixture to reflux (approximately 130-140 °C) for an extended period (24 hours or more), monitoring the reaction by TLC.
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Work-up and Purification: After cooling, the reaction mixture can be worked up by washing with an aqueous base to remove excess phenol, followed by extraction with an organic solvent. The product, a 1-(benzhydrylamino)-3-(aryloxy)propan-2-ol, can then be purified by column chromatography.
Figure 2: General schematic for the nucleophilic ring-opening of an azetidinium ion.
N-Debenzylation
The benzyl group is a common nitrogen protecting group that can be removed under various conditions, most notably through catalytic hydrogenation.
Experimental Protocol: Catalytic Transfer Hydrogenation for N-Debenzylation
This procedure offers a convenient alternative to traditional high-pressure hydrogenation.
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Reaction Setup: To a solution of 1-benzylazetidine (1 equivalent) in a suitable solvent like methanol, add a palladium catalyst, typically 10% palladium on carbon (10% w/w).
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Hydrogen Source: Add a hydrogen donor such as ammonium formate (5 equivalents) in a single portion.
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Reaction Conditions: Heat the reaction mixture to reflux under a nitrogen atmosphere. Monitor the reaction progress by TLC.
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Work-up: Upon completion, cool the reaction and filter through a pad of celite to remove the palladium catalyst. Wash the celite pad with the reaction solvent. The combined filtrate is then concentrated under reduced pressure to yield the debenzylated azetidine.
Figure 3: N-Debenzylation of 1-benzylazetidine to yield the parent azetidine.
Spectroscopic Characterization
Spectroscopic analysis is essential for the unambiguous identification and characterization of 1-benzylazetidine.
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¹H NMR Spectroscopy: The proton NMR spectrum of 1-benzylazetidine is expected to show characteristic signals for the benzylic protons (a singlet around 3.6 ppm), the protons on the azetidine ring (multiplets in the range of 2.0-3.5 ppm), and the aromatic protons of the benzyl group (a multiplet between 7.2 and 7.4 ppm).
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¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for the benzylic carbon, the carbons of the azetidine ring, and the aromatic carbons. The chemical shifts provide valuable information about the electronic environment of each carbon atom.
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Infrared (IR) Spectroscopy: The IR spectrum of 1-benzylazetidine will be characterized by C-H stretching vibrations of the aromatic and aliphatic groups, as well as C-N stretching and bending vibrations associated with the azetidine ring.
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Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of 1-benzylazetidine. Fragmentation patterns, such as the loss of the benzyl group, can provide further structural confirmation.
Safety and Handling
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General Precautions: Handle in a well-ventilated area, preferably in a fume hood.
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Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.
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Hazards: Based on data for similar compounds, 1-benzylazetidine may cause skin and eye irritation.[1] Inhalation of vapors may cause respiratory tract irritation.[1] The toxicological properties have not been fully investigated.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
1-Benzylazetidine is a valuable synthetic intermediate whose utility is derived from the unique properties of the azetidine ring. Its synthesis is straightforward, and its reactivity, particularly through ring-opening and debenzylation reactions, offers access to a wide array of functionalized amine structures. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently incorporate 1-benzylazetidine into their synthetic strategies for the discovery and development of new chemical entities.
References
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PubChem. 1-Benzylazetidine-3-carboxylic acid. National Center for Biotechnology Information. [Link]
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IndiaMART. 1-Benzyl-azetidine-3-carboxylic Acid Manufacturers in India. [Link]
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PubChem. 3-Benzylazetidine. National Center for Biotechnology Information. [Link]
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PubChem. N-Benzyl-3-hydroxyazetidine. National Center for Biotechnology Information. [Link]
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